molecular formula C66H97N23O19S2 B10846329 Ac-I[CVSQDWGHHRC]T-NH2

Ac-I[CVSQDWGHHRC]T-NH2

Cat. No.: B10846329
M. Wt: 1580.8 g/mol
InChI Key: HZUYXHSRYLPHAY-PSEHRYLKSA-N
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Description

Ac-I[CVSQDWGHHRC]T-NH2 is a compstatin analog, a class of cyclic peptides designed to inhibit the complement system by targeting the C3 protein, a central component of the complement cascade . Its sequence, Ac-Ile-[Cys-Val-Ser-Gln-Asp-Trp-Gly-His-His-Arg-Cys]-Thr-NH2, features a disulfide bridge between the two cysteine residues, stabilizing its structure. This peptide was developed to address solubility challenges observed in earlier compstatin variants, such as Ac-I[CV(meW)QDWGAHRC]T-NH2, which exhibited high aggregation propensity due to hydrophobic residues like methyltryptophan (meW) . The substitution of serine (Ser) at position 3 (replacing valine or histidine in other analogs) may enhance aqueous solubility while preserving binding affinity, making it a candidate for therapeutic applications like age-related macular degeneration (AMD) .

Properties

Molecular Formula

C66H97N23O19S2

Molecular Weight

1580.8 g/mol

IUPAC Name

2-[(4R,7S,10R,13S,19S,22R,25S,28R,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-28-(hydroxymethyl)-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

InChI

InChI=1S/C66H97N23O19S2/c1-7-31(4)52(78-33(6)92)65(108)87-47-27-110-109-26-46(63(106)89-53(32(5)91)54(68)97)86-56(99)39(13-10-16-73-66(69)70)80-59(102)43(19-36-23-72-29-77-36)83-58(101)42(18-35-22-71-28-76-35)79-49(94)24-75-55(98)41(17-34-21-74-38-12-9-8-11-37(34)38)82-60(103)44(20-50(95)96)84-57(100)40(14-15-48(67)93)81-61(104)45(25-90)85-64(107)51(30(2)3)88-62(47)105/h8-9,11-12,21-23,28-32,39-47,51-53,74,90-91H,7,10,13-20,24-27H2,1-6H3,(H2,67,93)(H2,68,97)(H,71,76)(H,72,77)(H,75,98)(H,78,92)(H,79,94)(H,80,102)(H,81,104)(H,82,103)(H,83,101)(H,84,100)(H,85,107)(H,86,99)(H,87,108)(H,88,105)(H,89,106)(H,95,96)(H4,69,70,73)/t31-,32+,39-,40-,41-,42-,43+,44+,45+,46-,47-,51-,52-,53-/m0/s1

InChI Key

HZUYXHSRYLPHAY-PSEHRYLKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)C(C)C)CO)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CO)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compstatin analogs are optimized for binding affinity (IC50) , solubility , and resistance to aggregation . Below is a detailed comparison of Ac-I[CVSQDWGHHRC]T-NH2 with key analogs:

Structural Modifications and Key Residues

  • Position 3 :

    • Ac-I[CVS QDWGHHRC]T-NH2: Serine (polar, uncharged) at position 3 .
    • Ac-I[CVV QDWGHHRC]T-NH2 (Parent, Entry 21): Valine (hydrophobic) .
    • Ac-I[CVH QDWGHHRC]T-NH2 (Entry 22): Histidine (positively charged) .
    • Ac-I[CV(meW )QDWGAHRC]T-NH2: Methyltryptophan (hydrophobic, aggregation-prone) .
  • Position 4 (Trp) :

    • Trp4 is conserved in most analogs but modified in variants like W4/A9 (Ac-I[CVW QDWG AHRC]T-NH2), where glycine replaces histidine at position 9 to reduce steric hindrance .
  • Position 9 :

    • This compound retains histidine (His) at position 9, critical for metal-binding interactions .
    • W4/A9 analog (Entry III): Alanine substitution (Ala9) improves potency (IC50 = 0.11 µM) .

Binding Affinity (IC50)

Data from human C3b ELISA experiments :

Peptide Name Sequence Modifications IC50 (µM)
Parent (Entry II) Ac-I[CVVQDWGHHRC]T-NH2 0.47
W4/A9 (Entry III) Ac-I[CVWQDWGAHRC]T-NH2 0.11
Ac-I[CV(meW)QDWGAHRC]T-NH2 Methyltryptophan at position 4 ~0.20*

Analogs with polar residues (e.g., Ser, Gln) typically show moderate IC50 values compared to hydrophobic variants .

Solubility and Aggregation

  • This compound : Serine’s polar side chain may reduce aggregation compared to valine (Parent) or methyltryptophan analogs .
  • Ac-I[CV(meW)QDWGAHRC]T-NH2 : High aggregation due to meW, necessitating further optimization .
  • W4/A9 analog : Despite superior potency, alanine at position 9 may slightly reduce solubility compared to histidine-containing peptides .

Therapeutic Potential

  • AMD Treatment : this compound’s improved solubility profile makes it a viable candidate for intravitreal administration, addressing limitations of earlier analogs .
  • Potency vs. Solubility Trade-off : While W4/A9 has the lowest IC50 (0.11 µM), its long-term stability in solution may be inferior to Ser3-containing variants .

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